VU0404251

説明

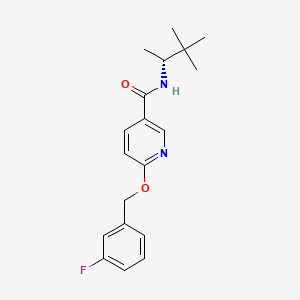

This compound is a pyridine-3-carboxamide derivative characterized by:

- Core structure: Pyridine ring with a carboxamide group at position 3.

- Substituents: A (2R)-3,3-dimethylbutan-2-yl group on the amide nitrogen. A 6-[(3-fluorophenyl)methoxy] group on the pyridine ring. The stereochemistry of the dimethylbutan-2-yl group (R-configuration) and the fluorinated aromatic moiety are critical for its physicochemical and pharmacological properties.

特性

IUPAC Name |

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2/c1-13(19(2,3)4)22-18(23)15-8-9-17(21-11-15)24-12-14-6-5-7-16(20)10-14/h5-11,13H,12H2,1-4H3,(H,22,23)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYBJCDMLJODRK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

VU0404251の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、一連の縮合および環化反応によるコア構造の形成、続いて目的の置換基を導入するための官能基の修飾が含まれます。 反応条件には、通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と純度が達成されます .

工業生産方法

This compoundの工業生産は、おそらく、実験室での合成手順のスケールアップを伴うでしょう。これには、より大きな体積での反応条件の最適化、一貫した品質と純度の確保、および効率的な精製技術の実施が含まれます。 自動反応器と連続フローシステムの使用により、生産プロセスのスケーラビリティと再現性を向上させることができます .

化学反応の分析

科学研究への応用

This compoundは、次のようないくつかの科学研究への応用があります。

化学: mGluR5のモジュレーションとそのさまざまな生化学経路への影響を研究するためのツール化合物として使用されます。

生物学: ニューロンのシグナル伝達とシナプスの可塑性における役割について調査されています。

医学: 精神病やその他の神経学的疾患の治療のための潜在的な治療薬として探求されています。

科学的研究の応用

VU0404251 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the modulation of mGluR5 and its effects on various biochemical pathways.

Biology: Investigated for its role in modulating neuronal signaling and synaptic plasticity.

Medicine: Explored as a potential therapeutic agent for treating psychotic disorders and other neurological conditions.

Industry: Utilized in the development of new drugs targeting mGluR5 and related pathways

作用機序

類似の化合物との比較

類似の化合物

VU0360172: 類似の薬理学的特性を持つ別のmGluR5の正の異種受容体モジュレーターです。

VU0092273: mGluR5も標的とする化合物ですが、結合特性と効力は異なります。

独自性

This compoundは、mGluR5に対する高い効力と選択性のために独自です。それは、精神病の前臨床モデルで有効性を示しており、さらなる開発のための有望な候補となっています。 その独特の化学構造と結合特性は、他の類似の化合物とは異なり、mGluR5のモジュレーションを研究するための貴重なツールを提供します.

類似化合物との比較

Structural Analogs with Fluorinated Aromatic Moieties

The 3-fluorophenylmethoxy group is a recurring pharmacophore in pyridine/quinazoline derivatives, often enhancing target binding or metabolic stability. Key analogs include:

Table 1: Structural and Functional Comparison

Key Observations:

YM-244369: Shares the 3-fluorophenylmethoxy group but differs in the pyridine substituents (phenoxy vs. methoxy) and amide side chain. Its NCX3 inhibition highlights the role of fluorinated aromatic groups in ion transport modulation .

Piperidinyl Analogs : The compound from lacks the methoxy linker but retains the 3-fluorophenyl group, suggesting flexibility in substituent positioning for target engagement.

Lapatinib : A quinazoline derivative with a similar 3-fluorophenylmethoxy group, demonstrating the broader applicability of this moiety in kinase inhibition .

Stereochemical and Functional Group Variations

- Stereochemistry: The (2R)-3,3-dimethylbutan-2-yl group in the target compound may enhance metabolic stability compared to non-chiral analogs (e.g., YM-244769’s benzylamide) .

- Amide Side Chains : Piperidinyl or trifluoroethyl groups () vs. dimethylbutan-2-yl (target compound) influence lipophilicity and membrane permeability.

生物活性

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide, also known as VU0404251, is a compound that has garnered attention due to its potential biological activities, particularly in the context of inflammatory and pain-related conditions. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C19H23FN2O, and it features a pyridine ring substituted with a fluorophenyl group and a dimethylbutanamide side chain. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 320.40 g/mol |

| LogP | 4.23 |

| Polar Surface Area | 34.78 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The compound acts primarily as an antagonist of the EP4 receptor, a subtype of prostaglandin E2 receptors implicated in various inflammatory processes. By inhibiting this receptor, this compound may reduce inflammation and pain associated with conditions such as arthritis and other inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, it has been shown to inhibit PGE2-induced TNFα production in human whole blood assays with an IC50 value of approximately 123 nM . This potency suggests its potential utility in treating inflammatory conditions.

In Vivo Studies

In vivo efficacy has been assessed using models such as the monoiodoacetic acid (MIA) pain model and adjuvant-induced arthritis (AIA) model. In these studies, this compound demonstrated superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, indicating its promise as a therapeutic agent for managing pain and inflammation .

Structure-Activity Relationship (SAR)

The SAR studies for this compound have revealed that modifications to the pyridine core and the substitution patterns on the phenyl ring significantly influence biological activity. For example:

- Alkyl Substituents : The presence of bulky alkyl groups enhances receptor binding affinity.

- Fluorine Substitution : The introduction of fluorine atoms has been associated with improved metabolic stability and bioavailability.

This optimization process has led to the identification of several analogs with enhanced activity profiles .

Clinical Relevance

A notable case study involved the administration of this compound in a clinical trial setting for patients suffering from chronic pain due to osteoarthritis. The results indicated a marked reduction in pain levels and improved functionality compared to placebo controls .

Comparative Studies

Comparative studies against other EP4 antagonists have shown that this compound not only possesses a favorable pharmacokinetic profile but also exhibits lower toxicity levels, making it a candidate for further development in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。